REACTION_CXSMILES
|
C([N:3](CC)CC)C.[NH2:8][C:9]1[C:14]2[CH2:15][CH2:16][O:17][C:13]=2[C:12]([C:18](O)=[O:19])=[CH:11][C:10]=1[Cl:21].ClC(OCC)=O.N>C(Cl)(Cl)Cl>[NH2:8][C:9]1[C:14]2[CH2:15][CH2:16][O:17][C:13]=2[C:12]([C:18]([NH2:3])=[O:19])=[CH:11][C:10]=1[Cl:21]
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling on an ice-bath
|
Type
|
CUSTOM
|
Details
|
to bubble through the mixture
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 3 hours at RT
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
consecutively washed with water, 5% NaOH solution, and again water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C2=C1CCO2)C(=O)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |